molecular formula C21H14O5S B2561159 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate CAS No. 896039-81-9

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate

Cat. No.: B2561159
CAS No.: 896039-81-9
M. Wt: 378.4
InChI Key: AZXDWQIULSHSDK-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is a synthetically versatile coumarin derivative designed for research applications, particularly in medicinal chemistry and drug discovery. This compound belongs to the class of 7-hydroxycoumarin aryl sulfonate esters, which are recognized as valuable chemical intermediates and building blocks in organic synthesis . The core structure is based on the privileged coumarin scaffold, known for its broad spectrum of biological and pharmacological activities, which has garnered significant interest from researchers in drug design . The strategic functionalization at the C-7 position with a benzenesulfonate group enhances the molecule's reactivity and potential for further derivatization, enabling the development of novel bioactive compounds. Researchers can utilize this compound as a key synthetic intermediate in the preparation of more complex molecular architectures. Its structural features, including the 2-oxo-2H-chromene core and the 3-phenyl substituent, contribute to its potential photophysical properties, making it potentially useful in the development of fluorescent probes or molecular sensors. The benzenesulfonate ester moiety provides a reactive handle for nucleophilic substitution reactions, facilitating further chemical modifications. The compound is provided as a high-purity material characterized by advanced analytical techniques to ensure batch-to-batch consistency and reliability for research purposes. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this compound.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c22-21-19(15-7-3-1-4-8-15)13-16-11-12-17(14-20(16)25-21)26-27(23,24)18-9-5-2-6-10-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXDWQIULSHSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate typically involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is mediated by triethylamine in dichloromethane at room temperature. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Analytical Characterization

The compound is rigorously characterized using spectroscopic and spectrometric techniques.

Spectroscopic Data :

Technique Key Observations
FT-IR Absorption at ~1730 cm⁻¹ (C=O stretch) and ~1360–1190 cm⁻¹ (SO₂ stretching) .
¹H NMR Absence of hydroxyl proton signals confirms successful sulfonylation. Peaks for aromatic protons are observed in the 7.0–8.0 ppm range .
¹³C NMR/DEPT Detection of carbonyl (C=O) and sulfonate carbons .

Mass Spectrometry :
Molecular ion peaks (M⁺) are observed, consistent with the molecular formula C₂₃H₁₆O₅S (molecular weight ~378 g/mol) .

Chemical Reactivity

The compound exhibits reactivity at three key sites:

  • Chromen-2-one Core :

    • Oxidation : Potential conversion to quinone derivatives via oxidation (e.g., using KMnO₄) .

    • Reduction : Reduction of the chromen-2-one moiety to dihydro derivatives using agents like NaBH₄ .

  • Benzenesulfonate Moiety :

    • Hydrolysis : Under alkaline conditions, the sulfonate ester may hydrolyze to regenerate the hydroxyl group .

    • Substitution : Electrophilic substitution on the aromatic rings (e.g., nitration, halogenation) .

  • Phenyl Group :

    • Electrophilic Aromatic Substitution : Reactions such as acetylation or methylation at para/meta positions .

Example Reaction :
Iodination at position 8 of the chromen-2-one ring can occur via regioselective halogenation, as demonstrated in analogous compounds .

Scientific Research Applications

Medicinal Chemistry

2-Oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate has been investigated for its potential bioactive properties, including:

Organic Synthesis

The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its sulfonate group enhances nucleophilicity, making it a valuable intermediate for further chemical transformations.

Material Science

Due to its unique electronic properties, 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate may find applications in developing advanced materials such as organic semiconductors or polymers with specific electronic characteristics.

Anticancer Evaluation

A notable study investigated the anticancer potential of various coumarin derivatives, including those similar to 2-oxo-3-phenyloxybenzenesulfonate. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF7 at micromolar concentrations without harming normal cells .

Table: Anticancer Activity of Coumarin Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5Induces apoptosis via caspase pathways
Compound BMCF78Inhibits tyrosine kinase activity
Compound CHCT11610DNA binding affinity

Neuroprotective Effects

Research suggests that derivatives with similar structures may possess neuroprotective properties by inhibiting neuroinflammation and protecting neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is largely dependent on its interaction with biological targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various pharmacological effects. Additionally, its ability to generate reactive oxygen species can contribute to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Structural Features :

  • The benzenesulfonate group at C-7 increases polarity compared to simpler esters (e.g., acetates), influencing solubility and reactivity.

Comparison with Structural Analogs

Substituent Effects at the 7-Position

The nature of the substituent at the 7-position significantly impacts the compound’s physical and chemical properties. Key analogs include:

Compound Name Substituent at C-7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Oxo-3-phenyl-2H-chromen-7-yl acetate Acetate C₁₇H₁₂O₄ 280.28 Lower reactivity; used as a protecting group
2-Oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate Benzenesulfonate C₂₁H₁₄O₅S 378.39 Enhanced leaving-group ability; suitable for SN2 reactions
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate Triflate C₁₀H₅F₃O₅S 294.21 High reactivity in cross-coupling reactions; commercial availability

Key Observations :

  • Reactivity : Triflates (CF₃SO₃⁻) are superior leaving groups compared to benzenesulfonates (PhSO₃⁻) and acetates (OAc⁻), making them preferred for metal-catalyzed reactions . However, benzenesulfonates offer a balance between stability and reactivity under mild conditions .
  • Solubility : The benzenesulfonate group increases hydrophilicity relative to the acetate, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • Synthetic Utility : Benzenesulfonate derivatives are intermediates in synthesizing more complex coumarin analogs, whereas triflates are often used in palladium-catalyzed transformations .

Substituent Effects at the 3-Position

The 3-phenyl group distinguishes the target compound from other coumarin sulfonates. For example:

Compound Name Substituent at C-3 Key Structural Impact
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate Methyl Reduced steric hindrance; lower electron-donating effect compared to phenyl
2-Oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate Phenyl Increased steric bulk; enhanced π-π interactions for potential binding applications

Implications :

  • The 3-phenyl group may improve binding affinity in biological systems (e.g., enzyme inhibition) due to hydrophobic interactions.
  • In materials science, the phenyl group could redshift UV-Vis absorption spectra by extending conjugation.

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that confer various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is identified by its IUPAC name, 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate, and has the following chemical structure:

PropertyValue
Molecular FormulaC16H13O4S
Molecular Weight303.34 g/mol
CAS Number896039-81-9
SolubilitySoluble in organic solvents

The biological activity of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is primarily attributed to its interaction with specific molecular targets within cells. The sulfonate group enhances solubility and may improve bioavailability, while the coumarin core is known for its ability to interact with various enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate:

Activity TypeObservationsReference
CytotoxicityEffective against cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 µM to 20 µM.
AntimicrobialModerate activity against Gram-positive bacteria.
AntioxidantSignificant reduction in reactive oxygen species (ROS) levels in vitro.

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, suggesting potential as an anti-cancer agent. The mechanism involved apoptosis induction through caspase activation.

Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial properties were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated selective inhibition of Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Q & A

How can synthetic routes for 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate be optimized to improve yield and regioselectivity?

Basic Research Focus
To optimize synthesis, focus on reaction conditions such as solvent polarity, temperature, and catalyst choice. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups at specific positions. Use high-performance liquid chromatography (HPLC) with acetonitrile/water mobile phases (45:55 v/v) to monitor intermediates and byproducts . Adjust stoichiometric ratios of boronic acids and base (e.g., K₂CO₃) to minimize side reactions .

What analytical methods are recommended for confirming the structural integrity of the coumarin-sulfonate backbone?

Basic Research Focus
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify aromatic protons and coupling constants, particularly for the chromen-2-one ring (δ ~6.0–8.5 ppm). Infrared (IR) spectroscopy can validate sulfonate ester linkages (S=O stretching at ~1180–1250 cm⁻¹). X-ray crystallography using SHELXL-2018 is critical for resolving bond angles and torsional strain in the crystal lattice .

How can discrepancies between computational modeling and experimental crystallographic data be resolved?

Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static DFT calculations. Use single-crystal X-ray diffraction to validate bond lengths and angles. Refine structures with SHELXL’s TWIN/BASF commands to account for twinning or disorder . Compare experimental data with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) to identify steric or electronic mismatches .

What strategies are effective for determining the compound’s photophysical properties, such as fluorescence quantum yield?

Advanced Research Focus
Use fluorescence spectroscopy with a calibrated integrating sphere to measure quantum yields. Compare emission spectra (λₑₓ = 350–400 nm) to reference compounds (e.g., quinine sulfate). Investigate solvent effects: polar aprotic solvents (e.g., DMF) may enhance π→π* transitions in the coumarin core . For time-resolved decay analysis, employ time-correlated single-photon counting (TCSPC) .

How can researchers address challenges in crystallizing 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate?

Advanced Research Focus
Optimize crystallization via vapor diffusion using mixed solvents (e.g., dichloromethane/hexane). Monitor crystal growth under polarized light to detect twinning. For challenging cases, employ SHELXD for phase determination and SHELXL for anisotropic refinement of displacement parameters . Validate final structures using WinGX and ORTEP for thermal ellipsoid visualization .

What methodologies are suitable for analyzing trace impurities or degradation products?

Basic Research Focus
Implement reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use methyl benzenesulfonate as an internal standard for quantification. For hydrolyzed byproducts (e.g., free coumarin derivatives), employ LC-MS with electrospray ionization (ESI+) to identify m/z signatures .

How can computational tools predict biological activity or binding interactions of this compound?

Advanced Research Focus
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or esterases) using the sulfonate group as a key pharmacophore. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with experimental enzyme inhibition assays .

What are best practices for resolving conflicting spectroscopic data (e.g., NMR vs. IR)?

Advanced Research Focus
Reconcile conflicts by repeating experiments under controlled conditions (e.g., anhydrous solvents for NMR). For ambiguous peaks, use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. If IR and NMR data contradict, consider polymorphism or tautomerism and verify via powder X-ray diffraction (PXRD) .

How can researchers leverage high-throughput crystallography for derivative screening?

Advanced Research Focus
Use automated pipelines with SHELXC/D/E for rapid phase determination of derivatives. Screen co-crystals with ligands (e.g., metal ions or small molecules) using synchrotron radiation. Analyze packing motifs with Mercury (CCDC) to identify supramolecular interactions (e.g., π-stacking of phenyl groups) .

What safety protocols are critical when handling benzenesulfonate derivatives?

Basic Research Focus
Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis due to potential release of sulfonic acid vapors. Store compounds in amber vials under inert gas (Ar/N₂) to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management and first aid .

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